molecular formula C25H17F2N3S B10916966 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10916966
M. Wt: 429.5 g/mol
InChI Key: LRRGBHFBSYKOAZ-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are fused with various phenyl and fluorophenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form chalcone. This is followed by the cyclization of chalcone with hydrazine hydrate to form the pyrazole ring.

    Formation of the Thiazole Ring: The next step involves the reaction of the pyrazole derivative with thiourea in the presence of a base to form the thiazole ring.

    Final Coupling: The final step involves the coupling of the pyrazole-thiazole intermediate with 4-fluorobenzyl bromide in the presence of a base to form the desired compound.

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from reduction include the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown potential as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity. It is also used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in disease progression. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological context and the disease being studied.

Comparison with Similar Compounds

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can be compared with other similar compounds, such as:

    Bis(4-fluorophenyl)methanol: This compound is structurally similar but lacks the pyrazole and thiazole rings. It is used as a building block in the synthesis of various organic molecules.

    4,4’-Difluorobenzophenone: This compound contains two fluorophenyl groups but lacks the pyrazole and thiazole rings. It is used in the production of high-performance polymers and specialty chemicals.

    3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: This compound contains the pyrazole ring but lacks the thiazole ring. It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its combined pyrazole and thiazole rings, which confer unique chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C25H17F2N3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C25H17F2N3S/c1-16-23(18-7-11-20(26)12-8-18)29-30(24(16)19-9-13-21(27)14-10-19)25-28-22(15-31-25)17-5-3-2-4-6-17/h2-15H,1H3

InChI Key

LRRGBHFBSYKOAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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